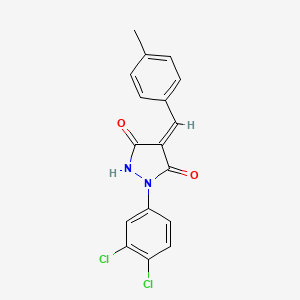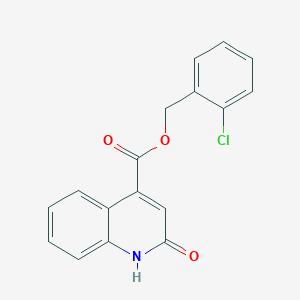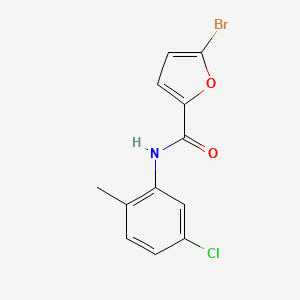
1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione, also known as rofecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that was used to treat pain and inflammation. It was developed by Merck & Co. and was marketed under the brand name Vioxx. However, in 2004, it was withdrawn from the market due to safety concerns.
作用機序
Rofecoxib works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of pain and inflammation. By inhibiting COX-2, 1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Rofecoxib has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models of disease. It has also been shown to reduce the production of inflammatory cytokines and chemokines.
実験室実験の利点と制限
Rofecoxib has several advantages as a research tool. It is highly selective for COX-2, which allows researchers to study the specific effects of inhibiting this enzyme. It also has a long half-life, which makes it suitable for use in long-term studies. However, 1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione has several limitations. It has been shown to have cardiovascular side effects, which may limit its use in certain studies. It is also no longer commercially available, which may make it difficult to obtain for research purposes.
将来の方向性
There are several potential future directions for research involving 1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione. One area of interest is in the development of new COX-2 inhibitors with improved safety profiles. Another area of interest is in the use of 1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione as a tool to study the role of COX-2 in various disease processes. Finally, 1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione may also have potential as a treatment for certain types of cancer, although more research is needed in this area.
合成法
The synthesis of 1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione involves a multi-step process. The starting material is 3,4-dichloroaniline, which is reacted with acetic anhydride to form 3,4-dichloroacetanilide. This compound is then reacted with 4-methylbenzaldehyde to form 4-(4-methylbenzylidene)-3,4-dichloroacetanilide. The final step involves the cyclization of this compound with hydrazine to form 1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione.
科学的研究の応用
Rofecoxib has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in various preclinical and clinical studies to investigate its potential therapeutic applications. For example, it has been studied for its efficacy in treating osteoarthritis, rheumatoid arthritis, and acute pain.
特性
IUPAC Name |
(4E)-1-(3,4-dichlorophenyl)-4-[(4-methylphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-10-2-4-11(5-3-10)8-13-16(22)20-21(17(13)23)12-6-7-14(18)15(19)9-12/h2-9H,1H3,(H,20,22)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWDUQYATVSXDO-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one](/img/structure/B5889444.png)

![2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5889468.png)







![1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5889533.png)
![(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide](/img/structure/B5889540.png)

![N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5889558.png)